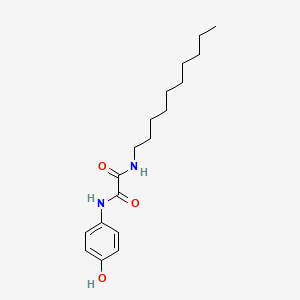

Ethanediamide, N-decyl-N'-(4-hydroxyphenyl)-

Beschreibung

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanediamide backbone with a decyl group and a 4-hydroxyphenyl group attached to the nitrogen atoms

Eigenschaften

CAS-Nummer |

93628-83-2 |

|---|---|

Molekularformel |

C18H28N2O3 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

N-decyl-N'-(4-hydroxyphenyl)oxamide |

InChI |

InChI=1S/C18H28N2O3/c1-2-3-4-5-6-7-8-9-14-19-17(22)18(23)20-15-10-12-16(21)13-11-15/h10-13,21H,2-9,14H2,1H3,(H,19,22)(H,20,23) |

InChI-Schlüssel |

CHHDDQWMWGHLQA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- typically involves the reaction of decylamine with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Decyl-N'-(4-Hydroxyphenyl)ethanediamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Forschungen laufen, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Herstellung von Polymeren, Beschichtungen und anderen industriellen Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Decyl-N'-(4-Hydroxyphenyl)ethanediamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und deren Funktion beeinflussen. Darüber hinaus kann die Decylgruppe mit hydrophoben Bereichen von Proteinen oder Zellmembranen interagieren und deren Aktivität beeinflussen.

Wissenschaftliche Forschungsanwendungen

Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of Ethanediamide, N-decyl-N’-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the decyl group can interact with hydrophobic regions of proteins or cell membranes, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethanediamid, N1-(4-Hydroxyphenyl)-N2-octadecyl-

- N-(4-Hydroxyphenyl)retinamid

Einzigartigkeit

N-Decyl-N'-(4-Hydroxyphenyl)ethanediamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen bietet es ein Gleichgewicht aus hydrophilen und hydrophoben Eigenschaften, was es vielseitig für verschiedene Anwendungen macht .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.